molecular formula C19H18N2O2S B5631882 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B5631882
M. Wt: 338.4 g/mol
InChI Key: PYUINBPWFJZKGN-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a dimethylphenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 3,4-dimethylphenylthioamide can react with 2-bromoacetophenone under basic conditions to form the thiazole ring.

  • Coupling with 4-Methoxybenzoyl Chloride: : The thiazole derivative is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-hydroxybenzamide.

    Reduction: Formation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, suggesting that this compound could exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-hydroxybenzamide
  • N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
  • N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Uniqueness

Compared to similar compounds, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can also affect the compound’s solubility and interaction with biological targets, potentially enhancing its pharmacological profile.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-4-5-15(10-13(12)2)17-11-24-19(20-17)21-18(22)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUINBPWFJZKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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